

WH-4-023 Profile and Expert Assessment

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Compound Focus: WH-4-023

Cat. No.: S548126

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WH-4-023 is characterized as a potent, cell-permeable, and orally active inhibitor targeting primarily the tyrosine kinases LCK and SRC [1] [2] [3]. However, its status as a high-quality chemical probe is contested.

The table below summarizes its key biochemical properties and the critical expert assessment from the Chemical Probes Portal [4]:

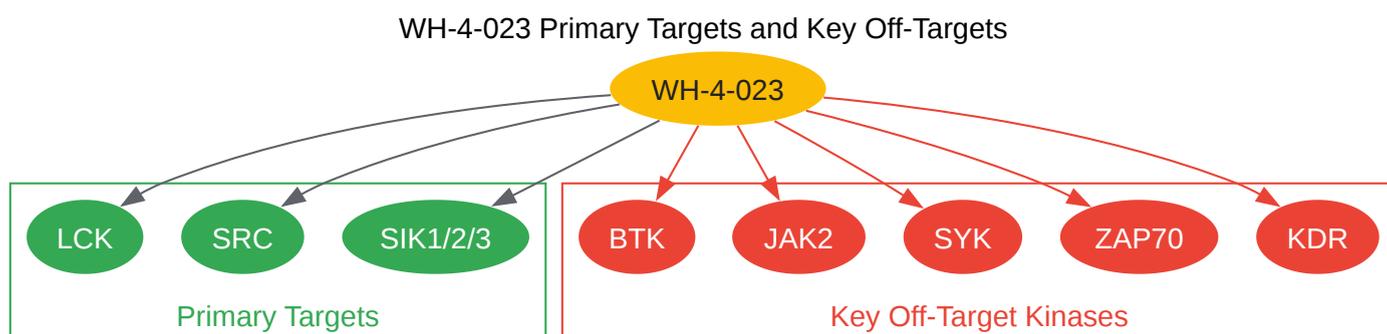
Property	Summary	Source / Context
Primary Targets	LCK (IC ₅₀ : 0.6-2 nM), SRC (IC ₅₀ : 6 nM)	[4] [1] [2]
Other Potent Targets	SIK1 (IC ₅₀ : 10 nM), SIK2 (IC ₅₀ : 22 nM), SIK3 (IC ₅₀ : 60 nM)	[1] [2]
Key Off-Targets	BTK, JAK2, SYK, ZAP70, KDR, TIE2 (IC ₅₀ : 0.1 - 0.53 μM)	[4]
Expert Rating	Not recommended as a selective chemical probe.	[4]
Major Critique	"Very promiscuous tyrosine kinase inhibitor"; poor selectivity.	[4]

According to the Scientific Expert Review Panel (SERP) on the Chemical Probes Portal, **WH-4-023 is not recommended for studying specific kinase functions** due to its promiscuous activity across many tyrosine kinases [4]. One reviewer explicitly stated that "much more selective probes for LCK exist," such as A-770041 [4].

Comparison with Alternative Probes

The core challenge in using chemical probes is achieving selectivity. High-quality chemical probes should demonstrate **at least 30-fold selectivity** against related proteins within the same family [5] [6]. **WH-4-023** fails to meet this critical criterion.

The following diagram illustrates the primary targets and key off-targets of **WH-4-023**, highlighting its lack of selectivity:



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For comparison, the development of a highly selective c-Src inhibitor (compound 4) demonstrates what constitutes a high-quality probe. As shown in the table below, this inhibitor was designed to be selective by exploiting a unique structural feature in c-Src's phosphate-binding loop (P-loop), achieving excellent selectivity over the closely related kinase c-Abl and across a broad panel of 200 kinases [7].

Feature	WH-4-023	Selective c-Src Inhibitor (Compound 4) [7]
Primary Target	LCK, SRC	c-Src
c-Src Potency (Ki/IC50)	~6 nM (for Src)	44 nM
Selectivity vs c-Abl	Not selectively reported	>125,000 nM (>2,800-fold)

Feature	WH-4-023	Selective c-Src Inhibitor (Compound 4) [7]
Kinome-wide Selectivity	Non-selective (binds many kinases)	Highly selective (3 kinases >95% displaced in 200-kinase panel)
Key Design Feature	Conventional ATP-competitive	Engages unique c-Src P-loop pocket
Recommended as Probe?	No	Yes (for c-Src)

Experimental Data and Protocols

The tables below summarize the cellular activity of **WH-4-023** and a standard biochemical kinase assay protocol.

Cellular Activity in Growth Inhibition Assays **WH-4-023** demonstrates potent, nanomolar-level growth inhibition across various human cancer cell lines [3].

Cell Line	Description	IC ₅₀ (μM)
LAMA-84	Chronic Myelogenous Leukemia	0.0000038
EoL-1	Eosinophilic Leukemia	0.0000095
K-562	Chronic Myelogenous Leukemia	0.0001617
BV-173	Chronic Myelogenous Leukemia	0.0005143
A704	Renal Adenocarcinoma	0.001268
LC-2-ad	Lung Adenocarcinoma	0.02033

Protocol: Lck Kinase Enzymatic Assay [1] This protocol measures the compound's potency in a cell-free system.

- **Principle:** A biotinylated peptide substrate is phosphorylated by Lck in an ATP-dependent reaction.
- **Key Reagents:** Lck (250 pM), Biotinylated Gastrin Peptide (1.2 μ M), ATP (0.5 μ M).
- **Buffer:** 50 mM HEPES (pH 7.5), 2 mM DTT, 5 mM $MnCl_2$, 20 mM $MgCl_2$, 50 mM NaCl, 0.05% BSA.
- **Detection:** Reaction is quenched, and phosphorylation is detected using a Homogeneous Time-Resolved Fluorescence (HTRF) assay with streptavidin-allophycocyanin and an anti-phosphotyrosine antibody.
- **Readout:** Fluorescence with excitation at 320 nm and emission at 615 nm and 655 nm.

Best Practices for Using Chemical Probes

To ensure robust and interpretable results, follow these guidelines when using chemical probes like **WH-4-023** or its alternatives [5] [6]:

- **Respect the Concentration:** Use the probe **at or near its established cellular IC_{50} value**. Even a selective probe becomes promiscuous at high concentrations. For **WH-4-023**, this would be in the low nanomolar range.
- **Employ the "Rule of Two":** Use at least two chemically distinct probes for the same target or pair the active probe with a structurally similar **target-inactive control compound** to confirm that observed effects are due to on-target inhibition.
- **Verify On-Target Engagement:** Use cellular assays, such as monitoring phosphorylation of c-Src at Tyr-416 [7], to confirm the probe is engaging its intended target in your experimental system.

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References

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